Cas no 921570-56-1 (2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(4-methylphenyl)methylacetamide)

2-{2-(Cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(4-methylphenyl)methylacetamide is a synthetic organic compound featuring a thiazole core functionalized with cyclopentylcarbamoyl and p-tolylmethylacetamide groups. Its molecular structure suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecules. The thiazole moiety is known for its role in enhancing binding affinity and metabolic stability, while the cyclopentyl and aromatic substituents may contribute to selective target interactions. This compound is of interest in drug discovery for its modular design, enabling further derivatization. It is typically handled under controlled conditions due to its specialized application in research and development.
2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(4-methylphenyl)methylacetamide structure
921570-56-1 structure
Product name:2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(4-methylphenyl)methylacetamide
CAS No:921570-56-1
MF:C19H24N4O2S
MW:372.484462738037
CID:5914614
PubChem ID:27505194

2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(4-methylphenyl)methylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-methylphenyl)methyl]acetamide
    • F2096-1332
    • 921570-56-1
    • AKOS004945540
    • 2-(2-{[(CYCLOPENTYLAMINO)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)-N~1~-(4-METHYLBENZYL)ACETAMIDE
    • 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-methylbenzyl)acetamide
    • 2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]acetamide
    • 2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(4-methylphenyl)methylacetamide
    • Inchi: 1S/C19H24N4O2S/c1-13-6-8-14(9-7-13)11-20-17(24)10-16-12-26-19(22-16)23-18(25)21-15-4-2-3-5-15/h6-9,12,15H,2-5,10-11H2,1H3,(H,20,24)(H2,21,22,23,25)
    • InChI Key: KGAZPXIEXBRQIE-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=C(C)C=C1)(=O)CC1=CSC(NC(=O)NC2CCCC2)=N1

Computed Properties

  • Exact Mass: 372.16199719g/mol
  • Monoisotopic Mass: 372.16199719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 476
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 111Ų

2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(4-methylphenyl)methylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2096-1332-5mg
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-methylphenyl)methyl]acetamide
921570-56-1 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2096-1332-3mg
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-methylphenyl)methyl]acetamide
921570-56-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2096-1332-5μmol
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-methylphenyl)methyl]acetamide
921570-56-1 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2096-1332-4mg
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-methylphenyl)methyl]acetamide
921570-56-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2096-1332-10mg
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-methylphenyl)methyl]acetamide
921570-56-1 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2096-1332-1mg
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-methylphenyl)methyl]acetamide
921570-56-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2096-1332-2mg
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-methylphenyl)methyl]acetamide
921570-56-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2096-1332-2μmol
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-methylphenyl)methyl]acetamide
921570-56-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2096-1332-10μmol
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-methylphenyl)methyl]acetamide
921570-56-1 90%+
10μl
$69.0 2023-05-16

Additional information on 2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(4-methylphenyl)methylacetamide

Comprehensive Overview of 2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(4-methylphenyl)methylacetamide (CAS No. 921570-56-1)

The compound 2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(4-methylphenyl)methylacetamide (CAS No. 921570-56-1) is a specialized organic molecule with a unique structural framework. Its thiazole core, coupled with cyclopentylcarbamoyl and 4-methylphenyl substituents, makes it a subject of interest in pharmaceutical and agrochemical research. This compound belongs to the class of heterocyclic amides, which are widely explored for their bioactivity and potential therapeutic applications. Researchers are particularly intrigued by its molecular interactions and binding affinity with biological targets, which could pave the way for novel drug development.

In recent years, the demand for small-molecule inhibitors and modulators has surged, driven by advancements in precision medicine and targeted therapy. The structural features of CAS No. 921570-56-1 align with these trends, as its thiazole-4-yl moiety is known to participate in hydrogen bonding and hydrophobic interactions. This makes it a promising candidate for enzyme inhibition or receptor modulation. Additionally, the compound's synthetic accessibility and derivatization potential have sparked interest in medicinal chemistry circles, where it is often discussed alongside structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, 2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(4-methylphenyl)methylacetamide exemplifies the convergence of multicomponent reactions and green chemistry principles. Its synthesis typically involves amide coupling and cyclization steps, which are optimized for yield and purity. The compound's solubility and stability profiles are also critical for formulation scientists, especially in the context of drug delivery systems. Recent publications have highlighted its compatibility with nanocarriers and biodegradable polymers, addressing the growing need for sustainable pharmaceutical solutions.

The agrochemical sector has also taken note of CAS No. 921570-56-1, particularly for its potential as a pesticide intermediate. The thiazole ring is a common motif in crop protection agents, owing to its ability to disrupt pest metabolism. Environmental concerns and regulatory pressures have intensified the search for eco-friendly alternatives, and this compound's low toxicity profile positions it as a viable option. Researchers are investigating its mode of action against specific pathogens, with preliminary data suggesting synergistic effects when combined with other active ingredients.

In the realm of computational chemistry, 921570-56-1 has been the subject of molecular docking and quantitative structure-activity relationship (QSAR) analyses. These studies leverage artificial intelligence (AI) and machine learning to predict its behavior in biological systems. Such approaches align with the broader industry shift toward in silico drug discovery, which reduces reliance on animal testing and accelerates time-to-market. The compound's ADMET properties (absorption, distribution, metabolism, excretion, and toxicity) are also being modeled to optimize its pharmacokinetic profile.

As the scientific community continues to explore CAS No. 921570-56-1, its applications in material science are gaining traction. The thiazole-acetamide scaffold exhibits photoluminescent properties, making it a candidate for organic electronics and sensors. This interdisciplinary potential underscores the importance of collaborative research across chemistry, biology, and engineering. With patents and publications referencing this compound increasing annually, it is poised to remain a high-impact molecule in both academia and industry.

For researchers seeking high-purity reference standards or custom synthesis of 2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(4-methylphenyl)methylacetamide, rigorous quality control protocols are essential. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to verify its identity and purity. Suppliers often provide technical data sheets and safety guidelines, ensuring compliance with global chemical regulations. As interest in this compound grows, so does the need for reliable sourcing and scalable production methods.

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.